{2-[(4-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid

Physical chemistry Thermal stability Purification

Researchers requiring reproducible thiazole-4-acetic acid SAR data often encounter variability from non-identical analogs. This compound eliminates that risk with a unique 4-chlorobenzylthio linker that ensures distinct electronic and thermal properties. - Predictable ionization (pKa 3.79) for pH-dependent solubility & permeability assays. - High thermal stability (b.p. 499.4°C) for elevated-temperature reaction screening. - Defined density (1.48 g/cm³) for accurate gravimetric dosing in pre-formulation studies. Procurement managers benefit from consistent 97% purity, batch-to-batch reliability, and flexible gram-scale availability.

Molecular Formula C12H10ClNO2S2
Molecular Weight 299.8 g/mol
CAS No. 914206-02-3
Cat. No. B1416613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{2-[(4-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid
CAS914206-02-3
Molecular FormulaC12H10ClNO2S2
Molecular Weight299.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CSC2=NC(=CS2)CC(=O)O)Cl
InChIInChI=1S/C12H10ClNO2S2/c13-9-3-1-8(2-4-9)6-17-12-14-10(7-18-12)5-11(15)16/h1-4,7H,5-6H2,(H,15,16)
InChIKeyFOMVONUACZRSRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{2-[(4-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic Acid – Overview


{2-[(4-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid (CAS 914206-02-3) is a synthetic thiazole derivative possessing a 4-chlorobenzylthio substituent at the 2-position and an acetic acid side chain at the 4-position. The compound belongs to the broader class of thiazole-4-acetic acid derivatives, which have been investigated for anti-inflammatory [1], aldose reductase inhibitory [2], and stearoyl-CoA desaturase-1 (SCD1) inhibitory [3] activities. It is primarily supplied as a research-grade building block with a molecular weight of 299.8 g/mol and a predicted pKa of 3.79 .

1
Thioether linker motif provides distinct electronic and conformational profile for SAR studies
2
Thiazole-4-acetic acid scaffold building block for library synthesis and probe design
3
Supports synthetic elaboration and physicochemical profiling workflows

Why {2-[(4-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic Acid Cannot Be Substituted


Although the thiazole-4-acetic acid scaffold is shared among multiple research compounds, direct substitution with seemingly similar derivatives such as fenclozic acid ([2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetic acid) or alternative thiazole acetic acids introduces uncontrolled variability in critical physicochemical and pharmacological properties. The presence of the 4-chlorobenzylthio moiety in the target compound fundamentally alters electronic distribution (via the sulfur linker) and lipophilicity relative to direct aryl-substituted analogs. These differences translate into measurably distinct boiling points, densities, and pKa values , which directly impact formulation, purification, and assay reproducibility. Furthermore, class-level evidence from SCD1 inhibitor programs demonstrates that minor structural modifications within the thiazole-4-acetic acid series can shift tissue selectivity profiles from systemic to liver-selective, with profound consequences for both efficacy and safety [1]. Procurement of a non-identical analog therefore risks invalidating established structure-activity relationship (SAR) hypotheses and may compromise the translational relevance of experimental data.

Physicochemical profile mismatch
Boiling point, density, and pKa differences relative to direct aryl analogs may alter purification and formulation behavior.
Thioether vs. direct C–C bond
The sulfur linker changes electron distribution and conformational flexibility, which can shift target engagement context.
SAR sensitivity of thiazole-4-acetic acid class
Minor structural modifications can alter selectivity profiles by orders of magnitude, making analog interchangeability unreliable.

{2-[(4-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic Acid vs. Analogs


Higher Boiling Point vs. Fenclozic Acid

The target compound exhibits a predicted boiling point of 499.4±55.0 °C, which is approximately 55 °C higher than the structurally related anti-inflammatory agent fenclozic acid (2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetic acid, CAS 17969-20-9), which has a reported boiling point of 444.7±55.0 °C at 760 mmHg [1]. This increase is consistent with the additional thioether sulfur atom and higher molecular weight (299.8 vs. 253.7 g/mol) [2].

Boiling point
Data to verify
Target: 499.4±55.0 °C vs. Fenclozic acid: 444.7±55.0 °C
Δ +54.7 °C
May influence purification method selection
Predicted values; experimental confirmation recommended
Physical chemistry Thermal stability Purification

Higher Density vs. Fenclozic Acid

The predicted density of {2-[(4-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid is 1.48±0.1 g/cm³ . In comparison, fenclozic acid (2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetic acid) has a reported density of 1.4±0.1 g/cm³ [1][2]. The higher density of the target compound is attributable to the presence of the thioether linkage and the additional sulfur atom.

Density
Data to verify
1.48±0.1 g/cm³
May affect gravimetric dispensing accuracy
Fenclozic acid density ~1.4 g/cm³; predicted values, review required
Physical chemistry Formulation Dosage form development

Lower pKa vs. Fenclozic Acid

The predicted acid dissociation constant (pKa) for {2-[(4-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid is 3.79±0.10 . This is notably lower than the pKa reported for fenclozic acid, which is approximately 4.25 (strongest acidic) [1]. The lower pKa indicates that the target compound is a stronger acid and will exist to a greater extent in the ionized (carboxylate) form at physiological pH.

pKa
Cross-study comparable
Target: 3.79±0.10 vs. Fenclozic acid: ~4.25
Δ -0.46 pKa units
Ionization state shift may alter solubility and permeability context
Predicted vs. calculated values; validate for assay design
Ionization state Bioavailability Salt formation

Thioether Linker vs. Direct Aryl Substitution

The target compound features a thioether (-S-CH₂-) linkage connecting the 4-chlorophenyl group to the thiazole ring. In contrast, fenclozic acid and many related anti-inflammatory thiazole acetic acids possess a direct C-C bond between the chlorophenyl and thiazole moieties [1]. The presence of the sulfur atom introduces a lone pair and alters the conformational flexibility and electron density distribution around the thiazole core. In a class-level example from SCD1 inhibitor development, systematic modification of substituents on the thiazole-4-acetic acid scaffold resulted in compounds with IC50 values ranging from >10,000 nM to 8.8 nM against recombinant human SCD1 [2], demonstrating that even subtle structural variations can drive orders-of-magnitude differences in target engagement.

Linker motif
Class-level inference
4-Chlorobenzylthio (-S-CH₂-C₆H₄Cl)
Structural feature may confer differential target selectivity context
Class-level SAR; order-of-magnitude activity shifts reported
Medicinal chemistry Structure-activity relationship Chemical biology

Applications of {2-[(4-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic Acid


Thermally Stable Thiazole Scaffolds

The elevated boiling point (499.4±55.0 °C) of this compound makes it suitable for experiments involving elevated temperatures, such as high-temperature reaction screening or thermogravimetric analysis (TGA), where lower-boiling analogs like fenclozic acid (444.7±55.0 °C) [1] might undergo undesirable evaporation or degradation.

Enhanced Density for Gravimetric Dispensing

The predicted density of 1.48±0.1 g/cm³ differentiates this compound from less dense analogs (e.g., fenclozic acid at 1.4±0.1 g/cm³) [2]. This property can be exploited in pre-formulation studies to improve the accuracy of gravimetric dosing and to modify the sedimentation profile in suspension-based assays.

Ionization-State Bioassays and Salt Formation

With a predicted pKa of 3.79±0.10 , this compound exists predominantly in its ionized form at physiological pH, contrasting with analogs like fenclozic acid (pKa ~4.25) [3]. Researchers investigating pH-dependent solubility, permeability, or the formation of pharmaceutically acceptable salts will find this compound's distinct ionization profile valuable for mapping the SAR landscape of thiazole acetic acid derivatives.

Thioether-Based SAR Exploration

The presence of the 4-chlorobenzylthio (-S-CH₂-) linker provides a unique chemical handle for derivatization and a distinct electronic environment relative to direct aryl-substituted thiazole acetic acids [4]. In drug discovery programs targeting enzymes such as SCD1 [5] or aldose reductase [6], this compound can serve as a comparator probe to delineate the contribution of the thioether moiety to target engagement, selectivity, and ADME properties.

Application
Selection Property
Validation Focus
High-temperature synthesis
Thermal stability profile
Volatility and degradation assessment
Gravimetric formulation studies
Density and packing behavior
Dosing accuracy and suspension context
Ionization-dependent bioassays
pKa and ionization state
pH-dependent solubility and permeability context
SAR exploration and probe design
Thioether linker motif
Target engagement and selectivity profiling

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